(4-Hydroxyphenyl)carbamothioic acid
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Overview
Description
(4-Hydroxyphenyl)carbamothioic acid is an organic compound with the molecular formula C7H7NO2S. This compound is characterized by the presence of a hydroxy group (-OH) attached to a phenyl ring, which is further connected to a carbamothioic acid group (-CSNH2). This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)carbamothioic acid typically involves the reaction of 4-hydroxyaniline with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)carbamothioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbamothioic acid group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)carbamothioic acid finds applications in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)carbamothioic acid involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the carbamothioic acid group can interact with catalytic residues, leading to inhibition or modulation of enzyme activity. These interactions are often studied using computational modeling and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl (4-hydroxyphenyl)carbamothioate
- Cefadroxil Related Compound D
Uniqueness
(4-Hydroxyphenyl)carbamothioic acid is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
92903-52-1 |
---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(4-hydroxyphenyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H7NO2S/c9-6-3-1-5(2-4-6)8-7(10)11/h1-4,9H,(H2,8,10,11) |
InChI Key |
DSFUUKQWELUESV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)S)O |
Origin of Product |
United States |
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